UNC0638

概要

説明

UNC0638は、ヒストンメチルトランスフェラーゼG9aおよびGLPの強力かつ選択的な阻害剤です。これらの酵素は、ヒストン3(H3K9)のリジン9のメチル化を担当しており、遺伝子発現の調節において重要な役割を果たす修飾です。 これらの酵素を阻害することにより、this compoundは遺伝子発現を調節することができ、特にエピジェネティクスとがん研究の分野におけるさまざまな科学研究アプリケーションで可能性を示しています .

準備方法

UNC0638の合成には、主要な中間体の調製から始まる複数のステップが含まれます。最終化合物は、環化、アルキル化、およびアミノ化を含む一連の反応によって得られます。 反応条件は通常、有機溶媒、触媒、および制御された温度の使用を含み、高収率と純度を確保します .

化学反応の分析

UNC0638は、以下を含むさまざまな化学反応を受けます。

酸化: この反応は、化合物の官能基を修飾し、生物学的活性を変化させる可能性があります。

還元: 還元反応は、化合物の構造を修飾するために使用でき、標的酵素との相互作用に影響を与えます。

置換: 置換反応は、化合物の異なる官能基を導入でき、選択性と効力を高める可能性があります。

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな有機溶媒が含まれます .

科学研究アプリケーション

科学的研究の応用

Cancer Research

Triple-Negative Breast Cancer (TNBC) :

- UNC0638 has been shown to suppress the migration and invasion of TNBC cell lines, such as MDA-MB-231 and BT-549. In vitro studies revealed that treatment with this compound at non-cytotoxic concentrations inhibited epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis .

- The compound increased E-cadherin expression while decreasing levels of vimentin, Slug, and Snail1, which are associated with EMT activation. These findings suggest that this compound could be developed as a chemotherapeutic agent for metastatic cancers .

Colony Formation Assays :

- In TNBC cells, this compound reduced both the size and number of tumorspheres and decreased anchorage-independent colony formation, indicating its potential effectiveness in limiting tumor growth .

Hematological Applications

Fetal Hemoglobin Induction :

- Recent studies have demonstrated that this compound can induce high levels of fetal hemoglobin (HbF) expression in human erythroid progenitor cell cultures. This property may provide therapeutic avenues for treating sickle cell disease and beta-thalassemia by promoting the production of HbF, which can ameliorate symptoms associated with these disorders .

Summary of Findings

Case Study 1: Inhibition of G9a in TNBC

In a controlled laboratory setting, this compound was administered to TNBC cell lines at varying concentrations. The study measured cell viability through MTT assays, revealing that concentrations below 4 µM did not adversely affect cell viability but significantly inhibited invasive capabilities. This study underscores the therapeutic promise of this compound in targeting aggressive cancer types without compromising normal cellular functions .

Case Study 2: Fetal Hemoglobin Induction

In experiments involving human erythroid progenitor cells, this compound was shown to effectively enhance HbF levels. This research is pivotal for developing treatments for conditions like sickle cell disease, where increasing HbF can alleviate symptoms and improve patient outcomes .

作用機序

UNC0638は、ヒストンメチルトランスフェラーゼG9aおよびGLPを選択的に阻害することによってその効果を発揮します。これらの酵素は、遺伝子抑制に関連する修飾である、ヒストン3(H3K9)のリジン9のメチル化を触媒します。これらの酵素を阻害することにより、this compoundはH3K9メチル化のレベルを低下させ、遺伝子発現の変化につながります。 このメカニズムは、異常な遺伝子発現が疾患の進行において重要な役割を果たす癌の文脈において特に関連しています .

類似化合物の比較

This compoundは、G9aおよびGLPの阻害剤としてその高い選択性と効力においてユニークです。類似の化合物には以下が含まれます。

BIX01294: G9aの別の阻害剤ですが、this compoundと比較して効力が低く、毒性が強いです.

This compoundは、バランスの取れた物理化学的特性、高効力、および低毒性により際立っており、科学研究における貴重なツールとなっています .

類似化合物との比較

UNC0638 is unique in its high selectivity and potency as an inhibitor of G9a and GLP. Similar compounds include:

BIX01294: Another inhibitor of G9a, but with lower potency and higher toxicity compared to this compound.

UNC0737: A structurally similar compound to this compound, but with significantly lower potency.

This compound stands out due to its balanced physicochemical properties, high potency, and lower toxicity, making it a valuable tool in scientific research .

生物活性

UNC0638 is a potent and selective inhibitor of the histone methyltransferases G9a and GLP (G9a-like protein), which play critical roles in epigenetic regulation through the dimethylation of lysine 9 on histone H3 (H3K9me2). This compound has garnered attention for its potential therapeutic applications across various cancer types and other diseases by modulating gene expression through epigenetic mechanisms.

This compound functions primarily by inhibiting the enzymatic activity of G9a and GLP, leading to a reduction in H3K9me2 marks, which are associated with transcriptional repression. The compound has demonstrated a high selectivity for G9a and GLP over other histone methyltransferases, with an IC50 in the low nanomolar range (less than 20 nM) . This selectivity allows for targeted therapeutic effects while minimizing off-target toxicity.

Key Research Findings

- Cancer Cell Proliferation : In studies involving breast cancer cell lines (e.g., MCF7, MDA-MB-231), this compound significantly reduced clonogenicity and proliferation. The treatment resulted in decreased levels of H3K9me2 at promoters of G9a-regulated genes, indicating its effectiveness in reversing the repressive epigenetic marks associated with tumor growth .

- Renal Cancer : In renal cancer models, this compound inhibited cell proliferation, migration, and invasion in vitro. Specifically, it was shown to induce apoptosis in renal cancer cell lines (786-O, SN12C) through mechanisms involving upregulation of pro-apoptotic markers like Bax and downregulation of anti-apoptotic markers such as Bcl-2 .

- Triple-Negative Breast Cancer (TNBC) : The compound was found to suppress epithelial-mesenchymal transition (EMT) in TNBC cells by upregulating E-cadherin and downregulating key EMT transcription factors like Snail1 and Slug. This indicates its potential role in inhibiting metastasis .

- Fetal Hemoglobin Induction : this compound has been reported to induce fetal hemoglobin (HbF) expression in human erythroid progenitor cells, which could have implications for treating β-thalassemia and sickle cell disease. The compound enhanced γ-globin expression without significant cytotoxicity, suggesting a therapeutic avenue for hemoglobinopathies .

Table 1: Summary of Biological Activities of this compound

特性

CAS番号 |

1255517-77-1 |

|---|---|

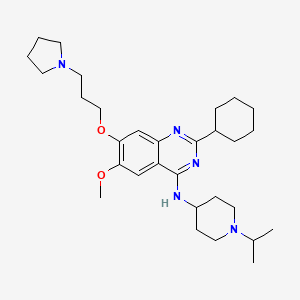

分子式 |

C30H49N5O3 |

分子量 |

527.7 g/mol |

IUPAC名 |

2-cyclohexyl-6-methoxy-N-(1-propan-2-ylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-amine;hydrate |

InChI |

InChI=1S/C30H47N5O2.H2O/c1-22(2)35-17-12-24(13-18-35)31-30-25-20-27(36-3)28(37-19-9-16-34-14-7-8-15-34)21-26(25)32-29(33-30)23-10-5-4-6-11-23;/h20-24H,4-19H2,1-3H3,(H,31,32,33);1H2 |

InChIキー |

LLJGACAJGYXBTL-UHFFFAOYSA-N |

SMILES |

CC(C)N1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OCCCN4CCCC4)C5CCCCC5 |

正規SMILES |

CC(C)N1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OCCCN4CCCC4)C5CCCCC5.O |

同義語 |

2-Cyclohexyl-6-methoxy-N-[1-(1-methylethyl)-4-piperidinyl]-7-[3-(1-pyrrolidinyl)propoxy]-4-quinazolinamine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。